

# An In-depth Technical Guide to 2,7-Nonadiyne

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## Compound of Interest

Compound Name: 2,7-Nonadiyne

Cat. No.: B15475987

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This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental protocols for **2,7-Nonadiyne**. The information is intended to support research, development, and safety management in a laboratory setting.

## Core Chemical Data

CAS Number: 31699-35-1

Molecular Formula:  $C_9H_{12}$

Molecular Weight: 120.19 g/mol

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2,7-Nonadiyne**.

Property	Value	Source
Density	0.833 g/mL	[1]
Melting Point	4 °C	[1]
Boiling Point	Not explicitly stated	
Molar Volume	144.3 mL/mol	[1]
Refractive Index	1.467	[1]
Molecular Refractive Power	40.06 mL/mol	[1]

## Safety and Handling Information

The safety data for **2,7-Nonadiyne** is critical for ensuring safe handling in a laboratory environment. The following tables outline the GHS hazard classifications and precautionary statements.

### GHS Hazard Statements

Code	Statement
H227	Combustible liquid
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

### GHS Pictograms

- Flammable
- Irritant

### GHS Precautionary Statements

Code	Statement
P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Experimental Protocols

While specific protocols for the synthesis of **2,7-Nonadiyne** are not readily available in the searched literature, the following protocols for related diynes provide valuable insights into the experimental methodologies that would be applicable.

### General Procedure for Mono-alkylation of Diynes

This procedure describes the mono-alkylation of a diyne, using 1,8-nonadiyne as a starting material, which can be adapted for similar compounds.

Materials:

- Diyne (e.g., 1,8-nonadiyne)
- Dry Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane
- Hexamethylphosphoramide (HMPA)
- Bromoalkane (e.g., 1-bromohexane)

- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ )

#### Methodology:

- Dissolve the diyne (8.3–12.8 mmol) in dry THF (20–25 mL) in a flask under an inert atmosphere and cool to  $-78^\circ\text{C}$ .
- Add n-BuLi (2.5 M in hexane, 7.5–11.5 mmol) dropwise to the stirred solution, maintaining the temperature at  $-78^\circ\text{C}$ .
- After 45 minutes, add HMPA (3.0–5.0 mL) and the bromoalkane (7.7–11.5 mmol) dropwise, ensuring the temperature remains at  $-78^\circ\text{C}$ .
- Allow the reaction to stir for 24 hours.
- Work up the reaction by pouring it into a large volume of water and extracting with diethyl ether (2 x 20 mL).
- Wash the combined organic layers with brine (1 x 20 mL) and dry over  $\text{MgSO}_4$ .
- Filter the solution and remove the solvent by rotary evaporation.
- Purify the resulting mono-alkylated diyne by Kugel-Rohr distillation ( $60\text{--}100^\circ\text{C}/3\text{ mm Hg}$ ).

## Synthesis of 2,8-Nonanedione from 1,8-Nonadiyne

This protocol details the mercury-catalyzed hydration of 1,8-nonadiyne to produce 2,8-nonanedione, a method that could potentially be adapted for other diynes.

#### Materials:

- 1,8-Nonadiyne
- Methanol
- Methyl(triphenylphosphine)gold(I) catalyst

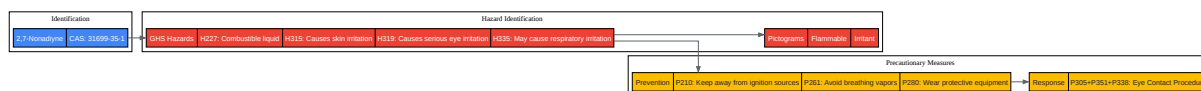
- Sulfuric acid
- Diethyl ether
- Water

#### Methodology:

- In a suitable flask, dissolve 1,8-nonadiyne in methanol.
- Add the methyl(triphenylphosphine)gold(I) catalyst and sulfuric acid to the solution.
- Heat the mixture to reflux (oil bath temperature of 70–75 °C) and stir for 2 hours. Monitor the reaction for the complete conversion of the starting material using gas chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a round-bottomed flask and remove most of the methanol using a rotary evaporator (30–40 °C, 20 mmHg).
- Dilute the resulting viscous oil with water (70 mL) and diethyl ether (50 mL).
- Stir the mixture for 5 minutes, then separate the aqueous layer.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers for further purification.

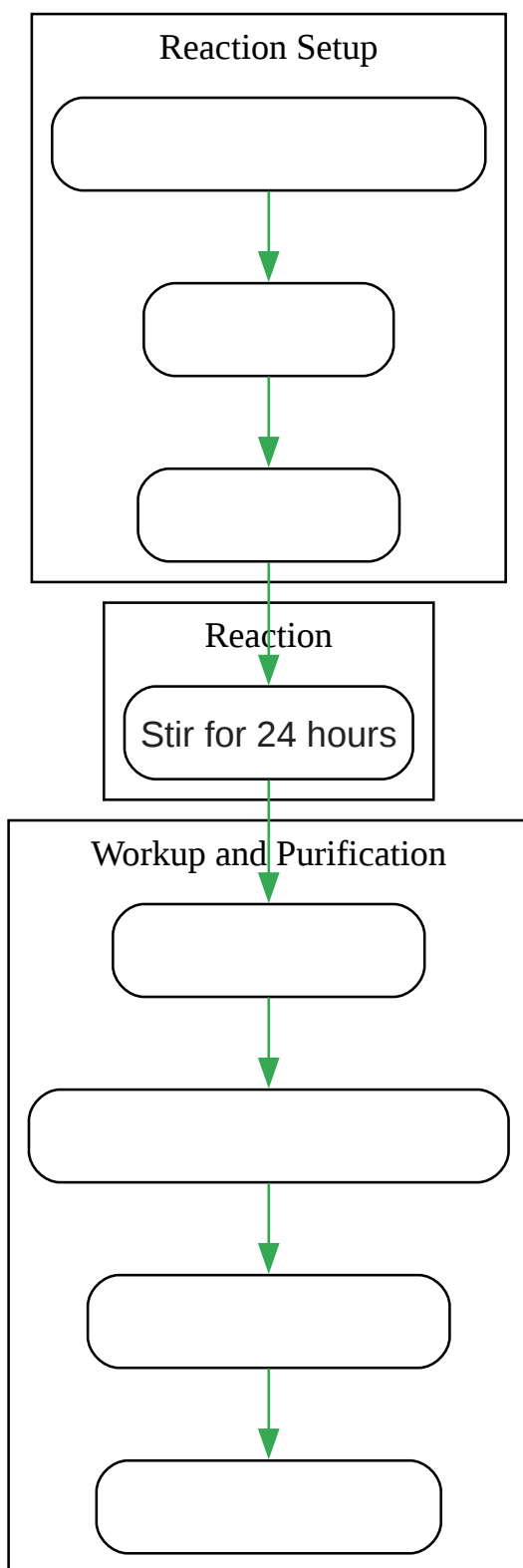
## Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the handling and synthesis of **2,7-Nonadiyne**.



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Caption: Logical flow of safety data for **2,7-Nonadiyne**.



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Caption: General experimental workflow for diyne modification.

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## References

- 1. 2,7-nonadiyne [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,7-Nonadiyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15475987#2-7-nonadiyne-cas-number-and-safety-data]

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